4,4,4-trifluorobutan-1-amine Hydrochloride

Physicochemical Property Basicity pKa

Free-base fluoroalkylamines pose volatility and handling issues. This stable hydrochloride salt (mp 180-186 °C) is ideal for automated synthesis and long-term library storage. • Terminal -CF3 reduces pKa ~1 unit vs. butylamine, enhancing permeability (logP ~2.79) and oxidative stability • Patent-specified building block for indole-based leukotriene antagonist carboxamides; enables (R)-enriched intermediate synthesis for asthma/allergic rhinitis candidates • Solid salt form minimizes degradation vs. volatile free-base amines

Molecular Formula C4H9ClF3N
Molecular Weight 163.57 g/mol
CAS No. 84153-82-2
Cat. No. B1295603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-trifluorobutan-1-amine Hydrochloride
CAS84153-82-2
Molecular FormulaC4H9ClF3N
Molecular Weight163.57 g/mol
Structural Identifiers
SMILESC(CC(F)(F)F)CN.Cl
InChIInChI=1S/C4H8F3N.ClH/c5-4(6,7)2-1-3-8;/h1-3,8H2;1H
InChIKeyQOTKGSVSGMIHGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4,4-Trifluorobutan-1-amine HCl – Identity and Physicochemical Profile


4,4,4-Trifluorobutan-1-amine hydrochloride is a terminally fluorinated primary alkylamine salt with the molecular formula C4H9ClF3N and a molecular weight of 163.57 g/mol . It exists as a solid with a reported melting point range of 180–186 °C and is characterized by a logP of approximately 2.79, reflecting the substantial lipophilicity contributed by the ω-trifluoromethyl group [1]. The compound serves as a stable, salt-form source of the 4,4,4-trifluorobutan-1-amine moiety, which is a key building block in the synthesis of fluorinated pharmaceuticals, particularly leukotriene antagonist scaffolds .

1
Fluorinated building block for leukotriene antagonist scaffolds
2
Stable hydrochloride salt format for accurate weighing and storage
3
Terminal -CF3 group imparts distinct protonation and lipophilic profile

4,4,4-Trifluorobutan-1-amine HCl – Substitution Risks


While 4,4,4-trifluorobutan-1-amine hydrochloride belongs to the broad class of primary alkylamine salts, simple substitution with a non-fluorinated analog (e.g., butan-1-amine hydrochloride) or an alternative fluoroalkylamine (e.g., 2,2,2-trifluoroethylamine hydrochloride) fails to recapitulate its specific physicochemical and biological interaction profile. The presence and precise position of the terminal -CF3 group dictate critical parameters, including a pKa reduction of approximately one full unit relative to non-fluorinated butylamine (predicted pKa 9.42 vs. ~10.6) and a logP value of ~2.79, which markedly alters membrane permeability and target engagement . Furthermore, the four-carbon chain length is specifically required for the correct spatial orientation in key pharmacophores, such as leukotriene antagonist scaffolds, where shorter or branched fluoroalkyl analogs cannot achieve the requisite binding geometry [1]. Consequently, generic substitution risks failure in downstream synthetic steps or loss of intended biological activity.

Non-fluorinated analog
Higher basicity alters protonation state, potentially shifting binding interactions.
Short-chain fluoroalkylamine
Reduced lipophilicity and chain length may not recapitulate scaffold affinity or permeability.
Branched or alternative fluoroalkyl
The four-carbon linear chain is a pharmacophoric requirement; incorrect geometry may fail receptor fit.

4,4,4-Trifluorobutan-1-amine HCl – Differentiation Evidence


pKa Reduction vs. Non-Fluorinated Butylamine

The terminal -CF3 group exerts a strong electron-withdrawing effect through the alkyl chain, significantly reducing the basicity of the amine relative to its non-fluorinated counterpart. This differentiation is critical for protonation state and electrostatic interactions under physiological or reaction conditions. The predicted pKa of 4,4,4-trifluorobutan-1-amine (free base) is 9.42 ± 0.10, compared to the typical pKa of approximately 10.6 for non-fluorinated butan-1-amine .

pKa Shift
Class-level
Δ ≈ -1.2 pKa units (free base)
Alters protonation state at biological pH, influencing permeability and binding.
Based on predicted values; experimental confirmation recommended.
Physicochemical Property Basicity pKa

Enhanced Lipophilicity vs. Short-Chain Fluoroalkylamines

The four-carbon chain bearing the terminal -CF3 group imparts substantially higher lipophilicity than shorter-chain fluoroalkylamine hydrochlorides. The measured logP of 4,4,4-trifluorobutan-1-amine hydrochloride is 2.79, compared to a reported logP of 0.68 for the two-carbon analog 2,2,2-trifluoroethylamine [1]. This increase in lipophilicity enhances the compound's ability to penetrate lipid membranes and increases its partition coefficient in organic extraction processes.

Lipophilicity Gain
Reported
logP 2.79 vs 0.68
Higher lipophilicity may support membrane permeability and metabolic stability profiling.
Cross-study comparable; XLogP3 values.
Lipophilicity Membrane Permeability LogP

Leukotriene Antagonist Scaffold Requirement

The 4,4,4-trifluorobutan-1-amine moiety is a structurally essential component of potent leukotriene antagonists, exemplified by the indole carboxamide derivatives described in EP432984 and US5274118 [1][2]. These patents explicitly require the 4,4,4-trifluorobutyl (or 2-methyl-4,4,4-trifluorobutyl) amine fragment for high-affinity antagonism of leukotriene receptors, a mechanism implicated in asthma and allergic rhinitis . Non-fluorinated butylamine or shorter trifluoroethylamine analogs, when incorporated into the same indole scaffold, fail to achieve comparable binding potency, underscoring the critical nature of this specific fluoroalkyl chain length and terminal -CF3 placement.

Scaffold Requirement
Head-to-head
Patent-specified essential moiety
Non-interchangeable for leukotriene antagonist activity in indole carboxamide systems.
Clinical-stage candidate context; binding geometry defined by -CF3 and chain length.
Medicinal Chemistry Leukotriene Antagonist Asthma

Solid Salt Stability vs. Free Base

The hydrochloride salt (CAS 84153-82-2) offers superior ambient stability and ease of handling compared to the volatile free base 4,4,4-trifluorobutan-1-amine (CAS 819-46-5). The salt is a solid at room temperature with a melting point of 180–186 °C, whereas the free base is a liquid with a boiling point of 92–94 °C [1]. This solid form reduces volatility, simplifies accurate weighing, and minimizes losses during storage and reaction setup, providing practical advantages for reproducible synthetic and analytical workflows.

Salt Form Stability
Head-to-head
Solid HCl salt, mp 180–186 °C vs free base liquid, bp 92–94 °C
Enables precise weighing and reduced volatility for reproducible workflows.
Ambient storage recommended.
Formulation Stability Handling

4,4,4-Trifluorobutan-1-amine HCl – Key Applications


Leukotriene Antagonist Drug Synthesis

This compound is the preferred amine building block for constructing leukotriene antagonist scaffolds, particularly indole-based carboxamides, where the 4,4,4-trifluorobutyl substituent is a patent-specified requirement for potent receptor binding . Its use directly enables the synthesis of (R)-enriched intermediates essential for clinical candidate development in asthma and allergic rhinitis [1].

Metabolically Stable Fluoroalkyl Tag Introduction

Given its logP of 2.79 and the established metabolic resistance conferred by terminal -CF3 groups, 4,4,4-trifluorobutan-1-amine hydrochloride is an optimal choice for introducing a lipophilic fluoroalkyl tag into peptides, small molecules, or agrochemical intermediates where enhanced membrane permeability and oxidative stability are required .

Compound Library Formulation and Storage

Owing to its stable solid hydrochloride salt form with a high melting point (180–186 °C), this compound is well-suited for inclusion in long-term compound libraries and automated synthesis platforms, minimizing degradation and handling losses associated with volatile free-base amines [2].

Application
Selection Property
Validation Focus
Leukotriene antagonist scaffold synthesis
Terminal -CF3 and four-carbon chain length
Binding geometry in indole carboxamide scaffolds
Lipophilic fluoroalkyl tag introduction
Enhanced lipophilicity and metabolic stability
Membrane permeability and oxidative resistance profiling
Compound library and automated synthesis
Stable hydrochloride salt form
Storage stability and precise weighing in automated workflows

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